molecular formula C21H16N2O5 B6419461 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate CAS No. 931954-27-7

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate

Cat. No.: B6419461
CAS No.: 931954-27-7
M. Wt: 376.4 g/mol
InChI Key: NWRRNMCQJONVKC-UHFFFAOYSA-N
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Description

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a complex organic compound that combines elements of oxadiazole and coumarin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups or altered aromaticity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The coumarin moiety may contribute to the compound’s ability to intercalate with DNA or interact with proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the coumarin moiety.

    2-oxo-2H-chromen-8-yl propanoate: Contains the coumarin structure but not the oxadiazole ring.

Uniqueness

The combination of the oxadiazole and coumarin structures in 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate provides unique properties, such as enhanced fluorescence and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-3-17(24)26-16-6-4-5-14-11-15(21(25)27-18(14)16)20-22-19(23-28-20)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRRNMCQJONVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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